6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
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Overview
Description
6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a complex organic compound with a unique structure that combines a chlorophenyl group, a tetrahydrofuran ring, and a pyrazolo[4,3-d]pyrimidinone core
Preparation Methods
The synthesis of 6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves multiple steps, starting from readily available precursors. The synthetic route typically includes:
Formation of the pyrazolo[4,3-d]pyrimidinone core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This is achieved through a substitution reaction, where a suitable chlorophenyl derivative is introduced to the core structure.
Attachment of the tetrahydrofuran ring: This step involves the formation of the tetrahydrofuran ring through a series of reactions, including hydroxylation and cyclization.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the chlorophenyl group, to form corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: Its complex structure makes it a candidate for the development of novel materials with specific properties.
Biological Research:
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one include other pyrazolo[4,3-d]pyrimidinone derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific biological activity, stability, and reactivity. The uniqueness of this compound lies in its combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C17H17ClN4O5 |
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Molecular Weight |
392.8 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C17H17ClN4O5/c1-8-12-13(22(20-8)17-15(25)14(24)11(6-23)27-17)16(26)21(7-19-12)10-4-2-9(18)3-5-10/h2-5,7,11,14-15,17,23-25H,6H2,1H3 |
InChI Key |
CVJGNMLIYYNYJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1N=CN(C2=O)C3=CC=C(C=C3)Cl)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
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